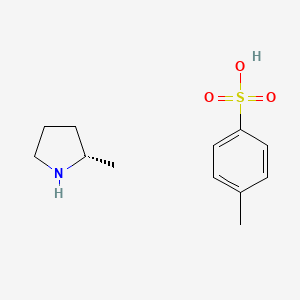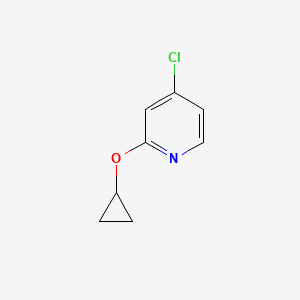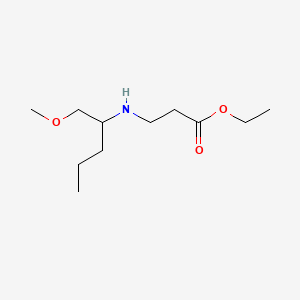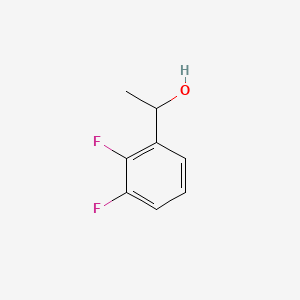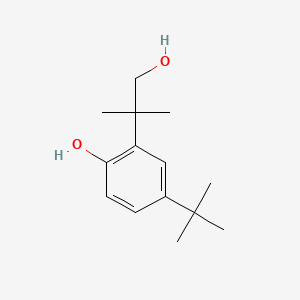
1-Butanol-1,1,2,2-D4
Descripción general
Descripción
1-Butanol-1,1,2,2-D4 is a deuterated form of 1-butanol, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications .
Mecanismo De Acción
Target of Action
1-Butanol-1,1,2,2-D4, also known as deuterated 1-butanol, is an alcohol with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of this compound are the enzymes involved in the biosynthesis of 1-butanol . These enzymes play a crucial role in the conversion of CO2 and water into biofuels and chemicals via photosynthesis .
Mode of Action
The compound interacts with its targets, the enzymes, to facilitate the biosynthesis of 1-butanol . The interaction results in changes at the gene and enzyme levels, optimizing the 5′-regions of expression units for tuning transcription and translation . This leads to the rewiring of the carbon flux and rewriting of the photosynthetic central carbon metabolism to enhance the precursor supply .
Biochemical Pathways
The biochemical pathway affected by this compound is the 1-butanol biosynthetic pathway . This pathway is introduced and re-casted at the gene and enzyme levels, leading to the efficient biosynthesis of 1-butanol from CO2 in cyanobacteria . The downstream effects include the enhancement of the precursor supply and the optimization of the transcription and translation processes .
Pharmacokinetics
It is known that alcohols are readily absorbed through the skin, lungs, and gastrointestinal tract . They are rapidly metabolized to the corresponding acid, via the aldehyde, and to carbon dioxide, which is the major metabolite . The impact on bioavailability is yet to be fully understood.
Result of Action
The result of the action of this compound is the efficient biosynthesis of 1-butanol, an attractive commodity chemical and gasoline substitute . The engineered cyanobacterium Synechocystis PCC 6803 was able to reach a cumulative 1-butanol titer of 4.8 g L −1 with a maximal rate of 302 mg L −1 day −1 .
Action Environment
The action of this compound is influenced by environmental factors. For instance, photosynthetic microorganisms can directly convert CO2 and water into biofuels and chemicals via photosynthesis using sunlight as energy . This process leads to a more efficient conversion of solar energy and carbon dioxide to desirable products, thus leading to more sustainable processes . 1-butanol poses an indirect hazard for the aquatic environment, because its biodegradability may lead to oxygen depletion .
Análisis Bioquímico
Biochemical Properties
The biochemical reactions involving 1-Butanol-1,1,2,2-D4 are not fully elucidated. It is known that 1-butanol, the non-deuterated form, plays a role in several biochemical reactions. It is a product of the fermentative metabolism in some bacteria . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.
Cellular Effects
Studies on 1-butanol have shown that it can induce programmed cell death in certain plant cells . It is also known to affect the cell envelope of Escherichia coli
Molecular Mechanism
1-butanol is known to undergo a series of reactions involving enzyme-catalyzed transformations
Temporal Effects in Laboratory Settings
Studies on 1-butanol have shown that it can undergo thermal decomposition under certain conditions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. 1-butanol has been studied in various animal models for its potential as a biofuel and its effects on different dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. 1-butanol is known to be involved in several metabolic pathways in bacteria .
Transport and Distribution
1-butanol is known to be readily absorbed through the skin, lungs, and gastrointestinal tract in animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanol-1,1,2,2-D4 can be synthesized through the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde . Another method involves the Reppe synthesis, which includes the carbonylation of propene . The hydrogenation of n-butyraldehyde, obtained by the hydroformylation of propene, is currently the dominant method for producing 1-butanol .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in the hydrogenation process to replace hydrogen atoms with deuterium. This process requires precise control of reaction conditions to ensure the selective incorporation of deuterium .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Reduction: It can be reduced to butane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Butanal.
Reduction: Butane.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-Butanol-1,1,2,2-D4 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and analytical chemistry.
Biology: In studies involving metabolic pathways and enzyme mechanisms.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: In the production of biofuels and as a feedstock for the synthesis of other chemicals.
Comparación Con Compuestos Similares
1-Butanol: The non-deuterated form of 1-butanol.
2-Butanol: An isomer of 1-butanol with the hydroxyl group on the second carbon.
Isobutanol: A branched isomer of butanol.
tert-Butanol: A tertiary alcohol with the hydroxyl group on a tertiary carbon.
Uniqueness: 1-Butanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties. This makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuteriobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPLDYGYMQRHN-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)
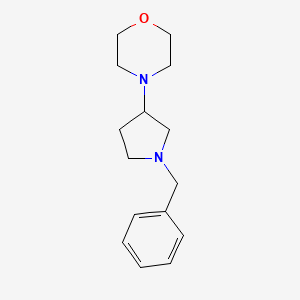
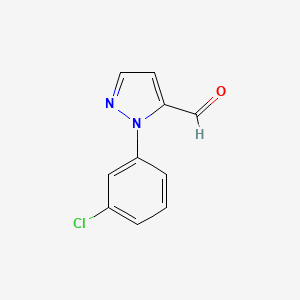

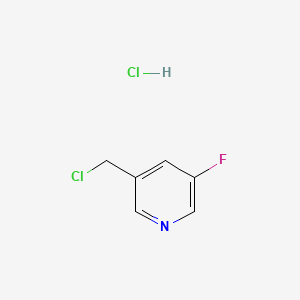
![3-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid](/img/structure/B568039.png)

